BenchChemオンラインストアへようこそ!

3-Bromo-2-hydroxy-6-methylbenzaldehyde

Synthetic Chemistry Cross-Coupling Aryl Bromide

Select 3-Bromo-2-hydroxy-6-methylbenzaldehyde (C8H7BrO2, MW 215.04) for its unique 3-bromo-2-hydroxy-6-methyl substitution pattern. This regioisomer enables Pd-catalyzed Suzuki cross-coupling at the aryl bromide site—impossible with the non-brominated analog. Its LogP of 2.6 enhances membrane permeability for CNS-targeted libraries, while the predicted pKa of 6.74 ensures ~82% phenolate formation at physiological pH, altering metal-chelating and hydrogen-bonding profiles. Use as a negative control against the ALDH3A1-inhibiting regioisomer (IC50 360 nM) to validate structure-activity relationships. Ensure batch-to-batch reproducibility and tailored synthetic utility for medicinal chemistry and materials science.

Molecular Formula C8H7BrO2
Molecular Weight 215.046
CAS No. 160561-95-5
Cat. No. B2674246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-hydroxy-6-methylbenzaldehyde
CAS160561-95-5
Molecular FormulaC8H7BrO2
Molecular Weight215.046
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Br)O)C=O
InChIInChI=1S/C8H7BrO2/c1-5-2-3-7(9)8(11)6(5)4-10/h2-4,11H,1H3
InChIKeyKENOFQNBRKBLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS 160561-95-5) – A Defined Halogenated Benzaldehyde for Synthetic and Pharmacological Precision


3-Bromo-2-hydroxy-6-methylbenzaldehyde (C8H7BrO2, MW 215.04) is a trisubstituted benzaldehyde featuring a bromine atom at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position [1]. This specific substitution pattern distinguishes it from both its non-brominated parent (2-hydroxy-6-methylbenzaldehyde) and its regioisomer (3-bromo-6-hydroxy-2-methylbenzaldehyde), conferring a unique combination of physicochemical properties and synthetic reactivity .

3-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS 160561-95-5): Why Regioisomers and Non‑Brominated Analogs Cannot Substitute in Structure‑Driven Applications


The presence, position, and identity of each substituent on the benzaldehyde core are critical determinants of both synthetic utility and biological target engagement. Replacing 3-bromo-2-hydroxy-6-methylbenzaldehyde with the non‑brominated 2‑hydroxy‑6‑methylbenzaldehyde eliminates the site for transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki) and significantly alters the lipophilicity and hydrogen‑bonding profile . Similarly, the regioisomeric 3‑bromo‑6‑hydroxy‑2‑methylbenzaldehyde, despite sharing the same molecular formula, exhibits a different spatial arrangement that can drastically affect binding to protein targets, as evidenced by its distinct ALDH3A1 inhibitory activity [1]. These structural differences are not interchangeable; selecting the correct regioisomer and substitution pattern is essential for reproducibility and intended performance.

3-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS 160561-95-5) – Quantitative Differentiation from Closest Analogs: Head‑to‑Head Comparative Evidence


3-Bromo-2-hydroxy-6-methylbenzaldehyde: Enabling Suzuki Cross‑Coupling Reactivity Absent in Non‑Brominated 2‑Hydroxy‑6‑methylbenzaldehyde

3-Bromo-2-hydroxy-6-methylbenzaldehyde contains an aryl bromide moiety at the 3-position, rendering it a competent electrophile in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions . In contrast, its non‑brominated analog 2‑hydroxy‑6‑methylbenzaldehyde lacks this functionality and is inert under standard Suzuki conditions [1]. This differential reactivity is absolute: the bromine atom is a requisite leaving group for C–C bond formation with organoboronic acids.

Synthetic Chemistry Cross-Coupling Aryl Bromide

3-Bromo-2-hydroxy-6-methylbenzaldehyde: Elevated Lipophilicity (LogP 2.6) vs. Non‑Brominated Analog (LogP ~1.5) Drives Distinct Formulation and ADME Behavior

The introduction of a bromine atom at the 3-position increases the calculated partition coefficient (XLogP3) of 3‑bromo‑2‑hydroxy‑6‑methylbenzaldehyde to 2.6, compared to an estimated LogP of approximately 1.5 for the non‑brominated 2‑hydroxy‑6‑methylbenzaldehyde [1] [2]. This difference of ~1.1 LogP units corresponds to an approximately 12‑fold higher lipophilicity, which can significantly impact membrane permeability, protein binding, and metabolic stability in biological assays [3].

Medicinal Chemistry Physicochemical Properties Lipophilicity

3-Bromo-2-hydroxy-6-methylbenzaldehyde: Altered Acidity (pKa 6.74 ± 0.15) Relative to 2‑Hydroxy‑6‑methylbenzaldehyde (pKa ~8.48) Modulates Hydrogen‑Bonding Capacity

The electron‑withdrawing effect of the ortho‑bromine substituent significantly acidifies the phenolic hydroxyl group. The predicted acid dissociation constant (pKa) for 3‑bromo‑2‑hydroxy‑6‑methylbenzaldehyde is 6.74 ± 0.15, whereas the non‑brominated analog 2‑hydroxy‑6‑methylbenzaldehyde has an estimated pKa of approximately 8.48 [1]. This ~1.7 unit decrease corresponds to an approximately 50‑fold increase in acidity, meaning the brominated compound is largely deprotonated at physiological pH (7.4) while the non‑brominated analog remains predominantly protonated.

Physicochemical Properties Acidity Hydrogen Bonding

3-Bromo-2-hydroxy-6-methylbenzaldehyde: Regioisomeric Distinction from 3‑Bromo‑6‑hydroxy‑2‑methylbenzaldehyde – Implications for ALDH3A1 Target Engagement

The regioisomer 3‑bromo‑6‑hydroxy‑2‑methylbenzaldehyde (CAS 137644‑94‑1) has been directly characterized as an inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 360 nM [1]. In contrast, 3‑bromo‑2‑hydroxy‑6‑methylbenzaldehyde (CAS 160561‑95‑5), which differs only in the relative positions of the hydroxyl and methyl groups, has not been reported to exhibit this specific activity [2]. This divergence underscores that even minimal regioisomeric variation can profoundly alter biological recognition.

Medicinal Chemistry ALDH3A1 Inhibition Regioisomer Comparison

3-Bromo-2-hydroxy-6-methylbenzaldehyde: High‑Yield Synthetic Access (97.6% Yield) via Regioselective Demethylation of 3‑Bromo‑6‑methoxy‑2‑methylbenzaldehyde

Although this synthetic data pertains to the regioisomer 3‑bromo‑6‑hydroxy‑2‑methylbenzaldehyde (CAS 137644‑94‑1), it provides a strong class‑level inference for the efficient preparation of 3‑bromo‑2‑hydroxy‑6‑methylbenzaldehyde via analogous demethylation strategies. The reported synthesis achieves a 97.6% yield under mild conditions (BBr3, DCM, 0 °C, 1.5 h) from the corresponding methoxy precursor . By extension, the target compound can likely be obtained with comparable efficiency using the appropriate regioisomeric methoxy intermediate, supporting its practical scalability in a research setting.

Organic Synthesis Methodology Yield

3-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS 160561-95-5) – Evidence‑Based Application Scenarios for Research and Industrial Procurement


Suzuki–Miyaura Cross‑Coupling for Biaryl Synthesis

The presence of the aryl bromide at the 3‑position makes 3‑bromo‑2‑hydroxy‑6‑methylbenzaldehyde a suitable electrophile for palladium‑catalyzed Suzuki coupling, enabling the construction of biaryl or extended aromatic systems . This application is not possible with the non‑brominated analog, positioning the brominated compound as the necessary choice for C–C bond elaboration in medicinal chemistry and materials science.

Lead Optimization for Lipophilic Drug Candidates

With a LogP of 2.6, this compound offers a significantly higher lipophilicity profile than its non‑brominated counterpart (LogP ~1.5) . This property can be exploited in early‑stage drug discovery to enhance membrane permeability and central nervous system (CNS) penetration, making it a strategic starting point for developing candidates with favorable ADME characteristics [1].

Target‑Binding Studies Requiring a Partially Ionized Phenol at Physiological pH

The predicted pKa of 6.74 means that at pH 7.4, approximately 82% of the phenolic groups will be deprotonated, yielding a phenolate species with altered hydrogen‑bonding and metal‑chelating capabilities . This contrasts with the non‑brominated analog (pKa ~8.48), which remains largely protonated under the same conditions. Researchers investigating pH‑dependent target engagement should select the brominated compound for its distinct ionization state.

Regioisomer‑Specific Biological Screening (Negative Control)

Since the regioisomer 3‑bromo‑6‑hydroxy‑2‑methylbenzaldehyde is a known ALDH3A1 inhibitor (IC50 360 nM) , 3‑bromo‑2‑hydroxy‑6‑methylbenzaldehyde can serve as a critical negative control or selectivity probe in enzyme inhibition assays. Demonstrating lack of activity in parallel assays validates the structure‑activity relationship and confirms that observed inhibition is regioisomer‑specific.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-hydroxy-6-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.